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2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester

Catalog No.
S15368458
CAS No.
M.F
C15H17FO3
M. Wt
264.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentan...

Product Name

2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester

IUPAC Name

ethyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate

Molecular Formula

C15H17FO3

Molecular Weight

264.29 g/mol

InChI

InChI=1S/C15H17FO3/c1-4-19-15(18)13(14(17)10(2)3)9-11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3

InChI Key

LOQOYHQUQSXJCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C(C)C

2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester, also known as ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate, is an organic compound characterized by its unique structure that includes a fluorobenzylidene group attached to a pentanoate backbone. Its molecular formula is C15H17FO3C_{15}H_{17}FO_3 with a molecular weight of approximately 264.29 g/mol. The compound features a carbonyl group and an ester functional group, which contribute to its reactivity and potential biological activity .

  • Oxidation: It can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Under reducing conditions, it can yield alcohols or alkanes, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The fluorine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols .

The biological activity of 2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester has been explored in various studies. It has shown potential as a pharmacological agent due to its ability to interact with specific enzymes and receptors. The exact mechanisms of action may vary based on the target molecules involved, but its structural features suggest it could influence metabolic pathways or cellular signaling processes .

The synthesis of this compound typically involves the condensation reaction between ethyl acetoacetate and 4-fluorobenzaldehyde. This reaction is catalyzed by a base such as sodium ethoxide and is conducted under reflux conditions. After the reaction, the product is isolated through filtration and recrystallization. In industrial settings, continuous flow reactors may be employed to enhance yield and control reaction conditions more effectively .

General Synthesis Steps:

  • Mix ethyl acetoacetate with 4-fluorobenzaldehyde.
  • Add sodium ethoxide as a catalyst.
  • Reflux the mixture until completion.
  • Cool the mixture and isolate the product through filtration.
  • Purify via recrystallization.

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity. It may serve as an intermediate in synthesizing more complex molecules or drugs targeting specific diseases . Additionally, its unique structure could be leveraged in materials science for developing new materials with specific properties.

Interaction studies have indicated that 2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester can bind to various biological targets, modulating their activity. These interactions are crucial for understanding its pharmacological profile and potential therapeutic uses. Further research is necessary to elucidate the specific pathways affected by this compound and its derivatives .

Several compounds share structural similarities with 2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-4-methyl-3-oxopentanoic acid ethyl esterC8H13ClO3C_8H_{13}ClO_3Contains a chlorine substituent instead of fluorine
Ethyl 2-benzylidene-4-methyl-3-oxopentanoateC15H18O3C_{15}H_{18}O_3Lacks fluorine; features a benzylidene group
Ethyl 2-(4-bromobenzylidene)-4-methyl-3-oxopentanoateC15H18BrO3C_{15}H_{18}BrO_3Contains bromine; similar reactivity profile

Uniqueness: The presence of the fluorine atom in the structure of 2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester distinguishes it from similar compounds, potentially enhancing its biological activity and altering its chemical reactivity compared to compounds with chlorine or bromine substituents .

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Exact Mass

264.11617256 g/mol

Monoisotopic Mass

264.11617256 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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